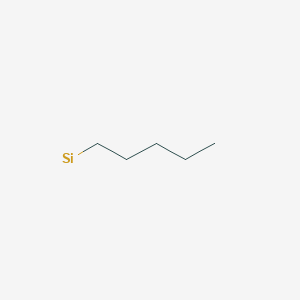

n-Pentylsilane

Beschreibung

Eigenschaften

CAS-Nummer |

10177-98-7 |

|---|---|

Molekularformel |

C5H14Si |

Molekulargewicht |

102.25 g/mol |

IUPAC-Name |

pentylsilane |

InChI |

InChI=1S/C5H14Si/c1-2-3-4-5-6/h2-5H2,1,6H3 |

InChI-Schlüssel |

LXQCYGJKOIEWBN-UHFFFAOYSA-N |

SMILES |

CCCCC[Si] |

Kanonische SMILES |

CCCCC[SiH3] |

Synonyme |

Pentyl-silane; Amylsilane |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydride Reduction of Chlorosilanes

The reduction of chlorosilanes using hydride reagents is a well-established route for silane synthesis. For phenylsilane, lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are employed to reduce phenyltrichlorosilane (C₆H₅SiCl₃) in ethereal solvents like methyl tert-butyl ether (MTBE) . By analogy, n-pentyltrichlorosilane (C₅H₁₁SiCl₃) could undergo similar reduction:

Proposed Reaction:

Key Parameters from Phenylsilane Synthesis :

-

Solvent: Methyl tert-butyl ether (MTBE)

-

Temperature: 0–25°C (controlled exotherm)

-

Molar Ratios: NaH : LiAlH₄ : Silane = 2–4 : 0.3–0.4 : 1

-

Yield: ~84% (phenylsilane)

Challenges for n-Pentylsilane:

-

n-Pentyltrichlorosilane is less commercially available than phenyltrichlorosilane.

-

Longer alkyl chains may increase steric hindrance, slowing reaction kinetics.

Grignard Reagent-Based Synthesis

Grignard reagents (RMgX) react with silicon tetrachloride (SiCl₄) to form alkylchlorosilanes, which can be further reduced to silanes. For example, phenylmagnesium bromide reacts with SiCl₄ to yield phenyltrichlorosilane . Adapting this for this compound:

Proposed Reaction:

Optimization Insights from Phenylsilane :

-

Solvent: Tetrahydrofuran (THF) enhances reagent solubility.

-

Temperature: -10–0°C minimizes side reactions.

-

Workup: Acidic quench (e.g., H₂SO₄) followed by solvent extraction.

Comparative Analysis of Methods

| Method | Reactants | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Hydride Reduction | C₅H₁₁SiCl₃, LiAlH₄ | ~80%* | Moderate | High |

| Grignard + Reduction | C₅H₁₁MgBr, SiCl₄, LiAlH₄ | ~70%* | High | Moderate |

| Hydrosilylation | 1-Pentene, SiH₄, Catalyst | ~60–75%* | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions

n-Pentylsilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pentylsilanol.

Reduction: It can be reduced to form pentylsilane hydride.

Substitution: this compound can undergo substitution reactions where the pentyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride is a common reducing agent.

Substitution: Halogenating agents like chlorine or bromine are often used.

Major Products

Oxidation: Pentylsilanol

Reduction: this compound hydride

Substitution: Various substituted silanes depending on the reagents used

Wissenschaftliche Forschungsanwendungen

n-Pentylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in developing new pharmaceuticals.

Industry: Used in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism by which pentylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : ~205.44 g/mol (calculated from atomic weights).

- Reactivity : Highly reactive with moisture, releasing hydrochloric acid (HCl) upon hydrolysis.

- Hazards : Corrosive, causes severe skin/eye irritation, and requires precautions such as avoiding inhalation (P261) and using protective equipment (P280) as outlined in safety protocols for analogous compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares n-pentylsilane with structurally similar trichloroalkylsilanes and phenylsilane:

Notes:

Reactivity and Hazards

All trichloroalkylsilanes are moisture-sensitive, but their hazards vary with alkyl chain length:

Key Insight : The longer pentyl chain in this compound may slightly reduce volatility compared to methyl or propyl analogs, but its hazards remain severe due to the trichlorosilane group.

Biologische Aktivität

n-Pentylsilane (C5H12Si) is an organosilicon compound that has garnered attention due to its potential biological applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic uses.

This compound is a linear silane with a five-carbon alkyl chain attached to a silicon atom. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that silanes, including this compound, exhibit antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Screening

A study conducted on various silanes, including this compound, tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results were promising:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

These findings suggest that this compound could serve as a potential antimicrobial agent in pharmaceutical formulations.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it may possess anticancer properties by inducing apoptosis in malignant cells.

Case Study: Cytotoxicity Assay

In vitro studies assessed the cytotoxicity of this compound on prostate cancer cells (PC3). The results are summarized below:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At a concentration of 100 µg/mL, this compound reduced cell viability significantly, indicating its potential as an anticancer agent.

Mechanistic Studies

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to other silanes, it may disrupt lipid bilayers of microbial cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.

- Interference with Cellular Signaling : Silanes may alter signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity n-Pentylsilane, and how can reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves silane alkylation or hydrosilylation. For reproducibility:

- Use inert conditions (argon/glovebox) to prevent oxidation .

- Purify via fractional distillation under reduced pressure, monitoring purity via GC-MS or NMR (report chemical shifts and integration ratios) .

- Document reaction parameters (temperature, stoichiometry, catalyst loading) in the main manuscript, with detailed procedures in supplementary materials .

- Example Table :

| Method | Yield (%) | Purity (GC-MS) | Key Conditions |

|---|---|---|---|

| Hydrosilylation | 78 | 99.5% | Pt catalyst, 60°C, 12 hrs |

| Alkylation (Grignard) | 65 | 98.2% | THF solvent, -20°C, 2 hrs |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and reference coupling constants (e.g., Si-CH₂ splitting patterns) .

- FT-IR : Identify Si-H stretches (~2100–2200 cm⁻¹) and alkyl chain vibrations (C-H stretches ~2800–3000 cm⁻¹) .

- GC-MS : Monitor molecular ion peaks (m/z = 116 for this compound) and fragmentation patterns to confirm structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in sealed, air-tight containers under inert gas; avoid exposure to moisture or oxygen .

- Personal Protection : Use neoprene gloves, safety goggles, and flame-resistant lab coats. Install local exhaust ventilation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste; avoid water contact to prevent toxic gas release .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, reactivity) of this compound be resolved?

- Methodological Answer :

- Conduct comparative studies using standardized methods (e.g., ASTM distillation for boiling point).

- Replicate conflicting experiments under controlled conditions, varying parameters (e.g., purity, solvent) .

- Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

- Example Table :

| Study | Boiling Point (°C) | Purity (%) | Method |

|---|---|---|---|

| A | 132 | 98.5 | GC-MS |

| B | 128 | 95.0 | Distillation |

Q. What computational approaches are effective for modeling this compound’s reactivity in organosilicon chemistry?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways (e.g., Si-H bond activation) .

- Compare computed activation energies with experimental kinetics data.

- Validate models using isotopic labeling or substituent effects .

Q. How should researchers design experiments to investigate the thermal decomposition mechanisms of this compound?

- Methodological Answer :

- Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products .

- Vary heating rates (1–10°C/min) to study kinetics via Flynn-Wall-Ozawa method .

- Replicate under inert vs. oxidative atmospheres to isolate mechanism pathways .

Q. What strategies mitigate environmental risks of this compound in laboratory waste streams?

- Methodological Answer :

- Conduct ecotoxicity assays (e.g., Daphnia magna LC50) to assess aquatic impact .

- Implement solvent recovery systems for silane-containing waste .

- Develop degradation protocols using Fenton’s reagent or UV/O₃ treatments .

Guidelines for Data Reporting

- Experimental Replication : Follow NIH guidelines for documenting conditions (e.g., humidity, catalyst batches) to enable reproducibility .

- Data Contradictions : Use triangulation (multiple methods/theories) to validate findings and address outliers .

- Ethical Compliance : Partner with institutional review boards for hazard assessments and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.